molecular formula C6H4FNO4S B13528495 5-(Fluorosulfonyl)pyridine-3-carboxylic acid CAS No. 2138345-83-0

5-(Fluorosulfonyl)pyridine-3-carboxylic acid

Katalognummer: B13528495
CAS-Nummer: 2138345-83-0
Molekulargewicht: 205.17 g/mol
InChI-Schlüssel: DIYYPRFOQOBDFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Fluorosulfonyl)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C₆H₄FNO₄S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a fluorosulfonyl group attached to the pyridine ring, which imparts unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Fluorosulfonyl)pyridine-3-carboxylic acid typically involves the introduction of the fluorosulfonyl group to the pyridine ring. One common method is the reaction of pyridine-3-carboxylic acid with fluorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Fluorosulfonyl)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorosulfonyl group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Substitution: Various substituted pyridine derivatives.

    Reduction: Reduced forms of the original compound.

    Oxidation: Sulfonic acid derivatives.

Wissenschaftliche Forschungsanwendungen

5-(Fluorosulfonyl)pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-(Fluorosulfonyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorosulfonyl group can form strong bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(4-Fluorophenyl)pyridine-3-carboxylic acid
  • 5-(4-Fluorophenyl)nicotinic acid

Comparison

5-(Fluorosulfonyl)pyridine-3-carboxylic acid is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical reactivity and properties compared to similar compounds like 5-(4-Fluorophenyl)pyridine-3-carboxylic acid. The fluorosulfonyl group enhances the compound’s ability to participate in specific chemical reactions, making it valuable in various applications.

Eigenschaften

CAS-Nummer

2138345-83-0

Molekularformel

C6H4FNO4S

Molekulargewicht

205.17 g/mol

IUPAC-Name

5-fluorosulfonylpyridine-3-carboxylic acid

InChI

InChI=1S/C6H4FNO4S/c7-13(11,12)5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10)

InChI-Schlüssel

DIYYPRFOQOBDFN-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC=C1S(=O)(=O)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.